molecular formula C21H21F2N5O4S B10917566 5-cyclopropyl-7-(difluoromethyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

5-cyclopropyl-7-(difluoromethyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10917566
M. Wt: 477.5 g/mol
InChI Key: NIKRRIOYIPXYGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~2~-[4-(MORPHOLINOSULFONYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazolo[1,5-a]pyrimidine derivatives, while substitution reactions can produce various substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~2~-[4-(MORPHOLINOSULFONYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms or fluoroalkyl groups enhances its binding affinity to receptors, increasing its biological activity . The compound may inhibit specific enzymes or proteins involved in bacterial, fungal, or tumor cell growth, leading to its cytotoxic and antitumor effects .

Properties

Molecular Formula

C21H21F2N5O4S

Molecular Weight

477.5 g/mol

IUPAC Name

5-cyclopropyl-7-(difluoromethyl)-N-(4-morpholin-4-ylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C21H21F2N5O4S/c22-20(23)18-11-16(13-1-2-13)25-19-12-17(26-28(18)19)21(29)24-14-3-5-15(6-4-14)33(30,31)27-7-9-32-10-8-27/h3-6,11-13,20H,1-2,7-10H2,(H,24,29)

InChI Key

NIKRRIOYIPXYGS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=CC(=NN3C(=C2)C(F)F)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N5CCOCC5

Origin of Product

United States

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